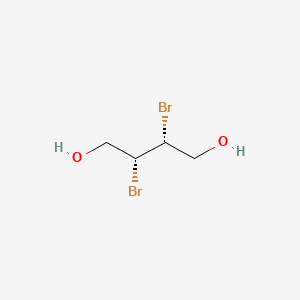

(2R,3R)-rel-2,3-Dibromobutane-1,4-diol

Übersicht

Beschreibung

(2R,3R)-rel-2,3-Dibromobutane-1,4-diol is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-rel-2,3-Dibromobutane-1,4-diol typically involves the bromination of butane-1,4-diol. This can be achieved through the addition of bromine (Br₂) to the double bonds of butane-1,4-diol under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where butane-1,4-diol is reacted with bromine in the presence of a catalyst to enhance the reaction rate and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of butane-1,4-diol by removing the bromine atoms.

Substitution: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of butane-1,4-diol.

Substitution: Formation of substituted butane derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-rel-2,3-Dibromobutane-1,4-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,3R)-rel-2,3-Dibromobutane-1,4-diol involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, while the hydroxyl groups can engage in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions and biological processes.

Vergleich Mit ähnlichen Verbindungen

(2S,3S)-2,3-Dibromobutane-1,4-diol: A stereoisomer with different spatial arrangement of atoms.

(2R,3S)-2,3-Dibromobutane-1,4-diol: Another stereoisomer with distinct properties.

Butane-1,4-diol: The parent compound without bromine atoms.

Uniqueness: (2R,3R)-rel-2,3-Dibromobutane-1,4-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its stereoisomers and parent compound. This uniqueness makes it valuable for targeted applications in synthesis and research.

Biologische Aktivität

(2R,3R)-rel-2,3-Dibromobutane-1,4-diol (CAS No. 1947-58-6) is an organic compound characterized by its two bromine atoms and two hydroxyl groups attached to a butane backbone. Its molecular formula is C₄H₈Br₂O₂, with a molecular weight of 247.91 g/mol. This compound has gained attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

The compound is a chiral molecule with specific stereochemistry that influences its biological interactions. The presence of bromine and hydroxyl groups allows for diverse chemical reactivity, including substitution, oxidation, and reduction reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈Br₂O₂ |

| Molecular Weight | 247.91 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| InChIKey | OXYNQEOLHRWEPE-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and halogen bonding. These interactions can influence several biological pathways:

- Antimicrobial Activity : Research indicates that dibrominated compounds exhibit significant antimicrobial properties. The halogen atoms enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Genotoxicity : There are indications that this compound may possess genotoxic properties, which could affect DNA integrity. This aspect is crucial for assessing its safety in pharmaceutical applications.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study published in Toxicology Letters evaluated the cytotoxic effects of various dibromo compounds on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity at concentrations above 50 µM .

- Study 2 : Research conducted by the Danish Environmental Protection Agency highlighted the compound's potential genotoxic effects when tested in vitro using the Ames test. The findings suggested a positive correlation between concentration and mutagenic activity .

Applications

The unique properties of this compound make it valuable in various applications:

- Medicinal Chemistry : Its potential as a precursor for drug development is under investigation due to its biological activity.

- Organic Synthesis : The compound serves as a chiral auxiliary in asymmetric synthesis processes.

- Biocides : It is being explored for enhancing the efficacy of biocidal formulations against resistant microbial strains .

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dibromobutane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYNQEOLHRWEPE-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1947-58-6, 90801-18-6 | |

| Record name | rel-(2R,3R)-2,3-Dibromo-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1947-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol, 2,3-dibromo-, (theta,theta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090801186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.